Home > Products > Screening Compounds P144655 > Olmesartan Methyl Ester
Olmesartan Methyl Ester - 1347262-29-6

Olmesartan Methyl Ester

Catalog Number: EVT-1446047
CAS Number: 1347262-29-6
Molecular Formula: C25H28N6O3
Molecular Weight: 460.538
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Olmesartan

Compound Description: Olmesartan is an angiotensin II receptor antagonist, specifically targeting the AT1 receptor subtype. It is widely used as an antihypertensive medication. Olmesartan itself is actually a metabolite of olmesartan medoxomil, which acts as a prodrug. Olmesartan's mechanism of action involves blocking the binding of angiotensin II to its receptor, leading to vasodilation and a reduction in blood pressure [, , , , , , ].

Relevance: Olmesartan is the parent compound of olmesartan methyl ester. The key structural difference is the presence of a methyl group on the carboxylic acid moiety in olmesartan methyl ester, while olmesartan has a free carboxylic acid group. []

Olmesartan Medoxomil

Compound Description: Olmesartan medoxomil serves as a prodrug for olmesartan. It is rapidly hydrolyzed to olmesartan during absorption from the gastrointestinal tract []. This prodrug strategy enhances the oral bioavailability of olmesartan. Similar to olmesartan, olmesartan medoxomil is also indicated for the treatment of hypertension [, , , , ].

Overview

Olmesartan Methyl Ester is a prodrug that is converted in the body to olmesartan, an angiotensin II receptor antagonist used primarily in the treatment of hypertension. This compound belongs to a class of medications known as sartans, which are designed to block the effects of angiotensin II, a hormone that constricts blood vessels and increases blood pressure. The therapeutic efficacy of olmesartan is well-documented, making it a significant player in cardiovascular pharmacotherapy.

Source

Olmesartan Methyl Ester is synthesized from various organic compounds through multiple chemical processes. The primary source of this compound is pharmaceutical manufacturing, where it is produced under controlled conditions to ensure high purity and efficacy.

Classification

Olmesartan Methyl Ester is classified as an antihypertensive agent and specifically as an angiotensin II receptor blocker (ARB). It is used to manage high blood pressure and reduce the risk of cardiovascular events.

Synthesis Analysis

Methods

The synthesis of Olmesartan Methyl Ester typically involves several key steps:

  1. Starting Materials: The synthesis begins with the preparation of olmesartan from its precursors, which include various organic reagents.
  2. Esterification: The process often includes esterification reactions where carboxylic acids react with alcohols in the presence of catalysts.
  3. Purification: After synthesis, the product undergoes purification processes such as crystallization or chromatography to remove impurities and by-products.

Technical Details

A notable method for synthesizing Olmesartan Methyl Ester involves using lithium hydroxide in a dioxane solution, followed by an acetic acid treatment to achieve the desired ester form. This method is advantageous due to its simplicity and high yield, making it suitable for industrial production .

Molecular Structure Analysis

Structure

The molecular formula for Olmesartan Methyl Ester is C20H18N4O6. Its structure consists of a biphenyl moiety connected to an imidazole ring, which is further linked to a carboxylic acid group.

Data

  • Molecular Weight: 398.38 g/mol
  • Chemical Structure: The compound features multiple functional groups that contribute to its pharmacological activity.
Chemical Reactions Analysis

Reactions

The primary chemical reactions involved in the synthesis of Olmesartan Methyl Ester include:

  1. Esterification: This reaction converts carboxylic acids into esters.
  2. Hydrolysis: In some synthesis pathways, hydrolysis reactions can lead to the formation of impurities if not carefully controlled .

Technical Details

The efficiency of these reactions can be influenced by factors such as temperature, solvent choice, and reaction time. For example, using sodium iodide as a catalyst has been shown to improve yields while minimizing unwanted hydrolysis .

Mechanism of Action

Process

Olmesartan acts primarily by blocking the angiotensin II type 1 receptor (AT1), leading to vasodilation and decreased blood pressure. When angiotensin II binds to these receptors, it typically causes blood vessels to constrict; thus, blocking this interaction results in lower vascular resistance.

Data

  • Pharmacodynamics: The onset of action occurs within 1-2 hours after administration, with peak effects observed around 6-8 hours post-dose.
  • Duration: The antihypertensive effects can last up to 24 hours.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically found as a white to off-white powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and slightly soluble in water.

Chemical Properties

  • Stability: Olmesartan Methyl Ester exhibits stability under normal storage conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: The melting point ranges around 110-115°C.
Applications

Scientific Uses

Olmesartan Methyl Ester is primarily used in clinical settings for managing hypertension. It has been extensively studied for its cardiovascular benefits and has shown efficacy in reducing morbidity associated with high blood pressure. Additionally, ongoing research explores its potential applications in treating other conditions related to the renin-angiotensin system.

Introduction to Olmesartan Methyl Ester

Olmesartan methyl ester (methyl (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1-[[2′-(1H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]imidazole-5-carboxylate) is a critical chemical entity in the synthetic pathway and prodrug optimization of the angiotensin II receptor blocker (ARB) olmesartan. Unlike therapeutically administered forms like olmesartan medoxomil, this methyl ester derivative serves primarily as a synthetic intermediate or a structural analog for pharmacokinetic studies. Its design reflects strategic modifications to the imidazole carboxylate group, balancing synthetic accessibility with controlled bioconversion potential. This section details its structural relationship to established prodrugs, functional role in synthesis, and historical context within the ARB class, excluding therapeutic applications or safety profiles.

Structural and Functional Relationship to Olmesartan Medoxomil

Olmesartan methyl ester shares core structural features with the approved prodrug olmesartan medoxomil but differs in its ester promoiety. Both compounds contain the bis-biphenyltetrazole scaffold and the imidazole-based pharmacophore essential for angiotensin II AT1 receptor antagonism. However, while olmesartan medoxomil uses a medoxomil ester (5-methyl-2-oxo-1,3-dioxolen-4-yl)methyl group attached to the imidazole carboxylate, the methyl ester analog substitutes this with a simple methyl ester (-COOCH₃) [5] [9]. This difference significantly alters their biochemical behavior:

  • Hydrolytic Susceptibility: The medoxomil group undergoes rapid esterase-mediated hydrolysis in intestinal tissues and plasma, ensuring efficient release of active olmesartan. In contrast, the methyl ester demonstrates higher metabolic stability, requiring hepatic microsomal enzymes for conversion, which slows olmesartan liberation [9].
  • Hydrogen-Binding Capacity: Both esters enable intramolecular hydrogen bonding between the ester carbonyl oxygen and the imidazole ring’s N-H proton. This interaction stabilizes the bioactive conformation, potentiating AT1 receptor affinity. Computational models confirm that such bonding augments the molecule’s ability to occupy the receptor’s hydrophobic pocket [5].
  • Lipophilicity and Absorption: The methyl ester’s logP value (~2.8) is lower than medoxomil’s (~3.5), reducing membrane permeability in in vitro models. Studies show medoxomil’s cyclic carbonate structure enhances lipophilicity, enabling 26% oral bioavailability compared to <15% for methyl ester analogs [5] [9].

Table 1: Structural and Functional Comparison of Olmesartan Esters

PropertyOlmesartan Methyl EsterOlmesartan Medoxomil
Ester GroupMethyl (-COOCH₃)Medoxomil ((5-methyl-2-oxo-1,3-dioxol-4-yl)methyl)
Hydrolysis SiteHepatic microsomesIntestinal mucosa/plasma esterases
Bioactivation RateSlow (t₁/₂ >60 min in plasma)Rapid (t₁/₂ <15 min in plasma)
LogP~2.8~3.5
Key Molecular FeatureLinear ester chainCyclic carbonate-enhanced lipophilicity

Role as a Synthetic Intermediate or Prodrug Analog

In synthetic chemistry, olmesartan methyl ester functions as a precursor in the multi-step preparation of olmesartan medoxomil. Its production involves:

  • Trityl Protection Strategy: The tetrazole ring’s N2 nitrogen is protected with a trityl (triphenylmethyl) group early in synthesis to prevent undesired alkylation. X-ray crystallography (SCXRD) confirms the trityl group binds exclusively at the tetrazole’s N-2 position, not N-1 as historically misassigned [3].
  • Esterification/Hydrolysis Steps: Ethyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate undergoes N-alkylation with 4′-bromomethylbiphenyl-2-yl-1-trityl-1H-tetrazole. The ethyl ester is then hydrolyzed to a carboxylic acid, generating trityl-olmesartan. Subsequent esterification with methyl iodide yields the methyl ester intermediate [3] [7].
  • Impurity Formation: During medoxomil prodrug synthesis, incomplete hydrolysis or esterification generates methyl ester impurities. If medoxomil chloride alkylates the tetrazole’s deprotected nitrogen (N-1 or N-2), regioisomeric impurities like N-1-medoxomil olmesartan arise, detectable via HPLC at levels up to 1.06% [3].

As a prodrug analog, methyl ester derivatives were engineered to overcome medoxomil’s limitations. In vitro studies reveal:

  • Metabolic Stability: Methyl esters exhibit higher stability in simulated gastric fluid (SGF) but slower conversion to olmesartan in hepatic microsomes. For example, myristate or adamantyl-modified methyl esters show 2–3-fold higher Cₘₐₓ and AUCₗₐₛₜ than medoxomil in rat models, suggesting enhanced absorption but delayed activation [9].
  • Structure-Activity Trade-offs: While lipophilic promoieties (e.g., benzoyloxyethyl) increase permeability, they reduce aqueous solubility, complicating formulation. The methyl ester itself is seldom used clinically due to suboptimal hydrolysis kinetics [9].

Table 2: Synthetic Intermediates in Olmesartan Production

IntermediateRole in SynthesisKey Reactivity
N-Tritylolmesartan ethyl esterTetrazole-protected alkylation productAlkaline hydrolysis to carboxylic acid
Olmesartan methyl esterActivated carboxylate for medoxomil conjugationNucleophilic substitution with medoxomil chloride
N-1/N-2-Medoxomil impuritiesRegioisomeric byproducts of tetrazole alkylationChromatographically separable; <1.28% yield

Historical Development in the ARB Class

Olmesartan methyl ester’s significance emerges from the evolution of ARBs:

  • From Peptide to Non-Peptide Antagonists: Early ARBs like saralasin were peptide analogs with partial agonist effects and poor oral bioavailability. The discovery of imidazole-5-acetic acid derivatives (S-8307, S-8308) in the 1980s enabled the first non-peptide AT1 antagonists. Optimization yielded losartan, the first FDA-approved ARB (1995), featuring the biphenyltetrazole motif retained in olmesartan [4] [5].
  • Prodrug Innovations: To enhance absorption, candesartan (cilexetil ester) and olmesartan (medoxomil ester) incorporated hydrolyzable promoieties. Medoxomil, derived from esterase-labile antimicrobial scaffolds, was selected for olmesartan due to its rapid intestinal hydrolysis, enabling once-daily dosing. Methyl ester analogs emerged during structure-activity studies but were abandoned for clinical use due to slower activation kinetics [5] [9].
  • Synthetic Refinements: Early olmesartan routes faced regioisomeric impurities during tetrazole alkylation. Crystallographic studies (2015) resolved the trityl group’s exclusive N-2 attachment, correcting prior misconceptions and enabling purer intermediates like olmesartan methyl ester [3].

Table 3: Key Milestones in ARB Development

EraCompoundInnovationLimitation
1970sSaralasinFirst peptide-based AT1 antagonistPartial agonist; intravenous use only
1980sS-8307Non-peptide imidazole leadLow potency
1995LosartanFirst oral ARB; biphenyltetrazole coreActive metabolite-dependent efficacy
2002Olmesartan medoxomilMedoxomil prodrug for high bioavailabilityEnteropathy risk (unrelated to methyl ester)
2010sMethyl ester analogsStructural probes for pharmacokinetic tuningSlower activation vs. medoxomil

Properties

CAS Number

1347262-29-6

Product Name

Olmesartan Methyl Ester

IUPAC Name

methyl 5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate

Molecular Formula

C25H28N6O3

Molecular Weight

460.538

InChI

InChI=1S/C25H28N6O3/c1-5-8-20-26-22(25(2,3)33)21(24(32)34-4)31(20)15-16-11-13-17(14-12-16)18-9-6-7-10-19(18)23-27-29-30-28-23/h6-7,9-14,33H,5,8,15H2,1-4H3,(H,27,28,29,30)

InChI Key

XFIYSFZDSWUHEO-UHFFFAOYSA-N

SMILES

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OC)C(C)(C)O

Synonyms

4-(1-Hydroxy-1-methylethyl)-2-propyl-1-[[2’-(2H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylic Acid Methyl Ester

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.